molecular formula C13H20N2O5 B2717257 N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1788666-79-4

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2717257
CAS No.: 1788666-79-4
M. Wt: 284.312
InChI Key: CUOQJIVEMIDNGO-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound featuring a furan ring, a hydroxy group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.

    Formation of the oxalamide moiety: This is typically done by reacting an oxalyl chloride with the appropriate amine under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular pathways. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-ethoxyethyl)oxalamide
  • N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-propoxyethyl)oxalamide

Uniqueness

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-13(18,8-10-4-3-6-20-10)9-15-12(17)11(16)14-5-7-19-2/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOQJIVEMIDNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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